Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19BrN2O3 . It has an average mass of 307.184 Da and a monoisotopic mass of 306.057892 Da .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate involves several steps. The combined organic layers are dried over Na2SO4, the solvent is removed, and purification is done via column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the product as a colorless solid .Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is characterized by its molecular formula C11H19BrN2O3 . The structure of the compound has been confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- The derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized through spectroscopic studies (FT-IR, 1H & 13C NMR, LCMS). These compounds exhibited moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Crystal and Molecular Structure :
- The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, showcasing typical bond lengths and angles for this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation and Activity
Antibacterial and Anthelmintic Activity :
- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for in vitro antibacterial and anthelmintic activity. The compound exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural Applications in Synthesis
Derivatives and Chemical Synthesis :
Synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved a simple low-cost amination of 4-iodo-2-methyl-6-nitroaniline, indicating its utility as an important intermediate for the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).
Synthesis, single crystal X-ray analysis, and DFT calculations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate revealed its nature as an organic intermediate, showcasing the stability of its molecular structure and conformations through DFT analysis (Yang et al., 2021).
Antimalarial Activity
- Certain piperazine derivatives, including (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine, have demonstrated anti-malarial activity. Structural studies indicated the significance of specific substituents for generating this activity (Cunico et al., 2009).
Anticorrosive Application
- Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed promising anticorrosive activity for carbon steel in 1M HCl solution, revealing high inhibition efficiency and strong adsorption on the metal surface (Praveen et al., 2021).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact with a variety of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It can be inferred that the compound interacts with its targets through the piperazine ring, which is known for its ability to form hydrogen bonds and adjust molecular physicochemical properties .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide spectrum of biological activities .
Result of Action
Piperazine derivatives have been associated with a range of biological activities .
properties
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJTTZCBJLCUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578677 | |
Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |
CAS RN |
112257-12-2 | |
Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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